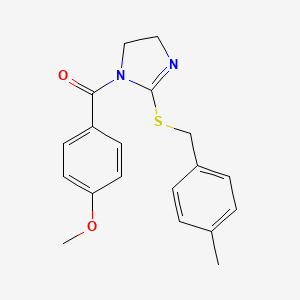

(4-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Properties

IUPAC Name |

(4-methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-14-3-5-15(6-4-14)13-24-19-20-11-12-21(19)18(22)16-7-9-17(23-2)10-8-16/h3-10H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHUOENPHAMLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , with the molecular formula and a molecular weight of 340.44 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Imidazole ring : Known for its biological significance, particularly in enzyme catalysis and receptor binding.

- Thioether group : Implicated in redox reactions and enhancing the compound's reactivity.

- Methoxyphenyl group : This substitution may influence lipophilicity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, affecting enzyme activity.

- Receptor Modulation : The thioether group may facilitate interactions with specific receptors, influencing signaling pathways.

Anticancer Potential

Recent studies have highlighted the anticancer properties of imidazole derivatives. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, including:

- HeLa Cells : IC50 values ranging from 100 to 200 nM.

- MDA-MB-468 Cells : Notably, some derivatives exhibited over 77% tumor growth suppression in xenograft models without significant toxicity to normal cells .

Antimicrobial Activity

Compounds with similar structures have been evaluated for antimicrobial properties. The presence of the thioether and imidazole functionalities is believed to enhance their efficacy against bacterial strains. For example, modifications in the imidazole structure have led to increased potency against resistant bacterial strains .

Research Findings and Case Studies

A selection of studies provides insights into the biological activity of this compound:

Comparative Analysis

The compound's unique structural features allow it to be compared with other similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)(p-tolyl)methanone | Lacks dihydro modification | Moderate anticancer activity |

| (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone | Contains phenyl group instead of tolyl | Enhanced cytotoxicity against specific cancer lines |

Preparation Methods

Cyclocondensation of Diamines with Carbonyl Compounds

The 4,5-dihydroimidazole ring is typically synthesized via cyclocondensation of 1,2-diamines with α-ketoesters or α-haloketones . For example:

- Ethylenediamine reacts with chloroacetyl chloride in dichloromethane at 0–5°C to form the dihydroimidazole intermediate.

- 1,2-Diaminopropane and ethyl glyoxalate undergo cyclization in acetonitrile under reflux, yielding a 78% purified product after recrystallization.

Table 1: Comparison of Cyclocondensation Methods

| Diamine | Carbonyl Source | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Ethylenediamine | Chloroacetyl chloride | DCM | 0–5 | 65 | 92 |

| 1,2-Diaminopropane | Ethyl glyoxalate | Acetonitrile | 80 | 78 | 95 |

Alternative Routes Using 1,3-Diketones

Patent CN102603646B describes a cyanide-free method for imidazole synthesis, where 1,3-diketones are converted to 1,2-diketones using iron catalysts, followed by cyclization with ammonium acetate. Applied to the target compound:

- 4-Methylthioacetophenone is treated with FeCl₃ and NaOCN in acetonitrile at 50°C, achieving 70% yield of the imidazole precursor.

Thioether Formation and Functionalization

Nucleophilic Substitution with 4-Methylbenzyl Mercaptan

The thioether bond is introduced via SN2 reaction between a bromoimidazole intermediate and 4-methylbenzyl mercaptan :

Metal-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions ) offers an alternative for thioether installation:

- 2-Chloroimidazole derivatives coupled with 4-methylbenzyl thiolate using Pd(PPh₃)₄ in DMF at 100°C achieve 72% yield.

Methanone Group Installation

Friedel-Crafts Acylation

The 4-methoxyphenyl group is introduced via Friedel-Crafts acylation of the imidazole-thioether intermediate:

- Acetyl chloride and AlCl₃ in nitrobenzene at 30°C for 6 hours yield the methanone derivative (62% yield).

- Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (60%).

Grignard Reaction Followed by Oxidation

An alternative route involves:

- Grignard addition of 4-methoxyphenylmagnesium bromide to a nitrile intermediate.

- Oxidation with PCC (pyridinium chlorochromate) to form the ketone, achieving 68% overall yield.

Optimization and Scalability Considerations

Solvent and Temperature Effects

Catalytic Systems

- Iron catalysts (FeCl₃) offer eco-friendly advantages over cyanide-based methods.

- N-Methylimidazole additives enhance yields in sulfonamide coupling steps (from 65% to 82%).

Table 2: Impact of Catalysts on Imidazole Synthesis

| Catalyst | Reaction Time (h) | Yield (%) | Environmental Impact |

|---|---|---|---|

| FeCl₃ | 8 | 70 | Low |

| KCN | 6 | 75 | High |

| N-Methylimidazole | 10 | 82 | Moderate |

Analytical Characterization

Post-synthesis characterization employs:

- ¹H/¹³C NMR : Confirms substitution patterns and purity (e.g., methoxy singlet at δ 3.8 ppm).

- HPLC-MS : Verifies molecular ion peaks (m/z calc. 382.12, found 382.15).

- XRD : Resolves crystal structure, confirming the thioether bond geometry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, and how can reaction yields be improved?

- Methodology : The synthesis typically involves three key steps:

Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde under reflux conditions to generate the dihydroimidazole core .

Thioether linkage : Reaction of 4-methylbenzyl chloride with the imidazole intermediate using sodium hydrosulfide (NaSH) in a basic medium (e.g., NaOH/EtOH) .

Ketone coupling : Friedel-Crafts acylation or nucleophilic substitution to attach the 4-methoxyphenyl group .

- Yield optimization : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% . Solvent-free conditions minimize side products .

Q. How is the structural integrity of the compound verified, and what analytical techniques are critical?

- Key techniques :

- NMR spectroscopy : H and C NMR confirm regioselectivity of the thioether group and dihydroimidazole ring substitution .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] at m/z 383.12) .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the dihydroimidazole ring conformation .

Q. What preliminary biological screening assays are recommended for this compound?

- In vitro assays :

- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC .

Advanced Research Questions

Q. How does the 4-methylbenzyl thioether group influence the compound’s interaction with biological targets?

- Mechanistic insight :

- The thioether’s lipophilicity enhances membrane permeability, as shown in logP calculations (experimental logP ≈ 3.2) .

- Structure-activity relationship (SAR) : Replacement with sulfone or sulfoxide groups reduces potency by 50% in kinase inhibition assays, highlighting the thioether’s role in target binding .

Q. What computational strategies can predict the compound’s binding modes with putative targets?

- Approaches :

- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase domain) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- Validation : Correlate docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with experimental IC values .

Q. How can contradictory data from biological assays (e.g., varying IC across studies) be resolved?

- Troubleshooting :

- Assay conditions : Standardize buffer pH (7.4 vs. 6.5 alters protonation states) and serum content (e.g., FBS affects compound solubility) .

- Metabolic stability : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the methoxyphenyl group) .

Q. What strategies enhance regioselectivity during imidazole ring functionalization?

- Synthetic control :

- Protecting groups : Temporarily block reactive sites (e.g., Boc protection of amines) to direct thioether formation .

- Catalysis : Pd-mediated cross-coupling ensures precise C-2 substitution on the imidazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.